molecular formula C15H16O10 B030616 Caffeic acid 3-O-glucuronide CAS No. 1093679-73-2

Caffeic acid 3-O-glucuronide

Cat. No. B030616
M. Wt: 356.28 g/mol
InChI Key: BSOMSDFTZKNUHY-ZYZFHZPYSA-N
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Description

Synthesis Analysis

The synthesis of caffeic acid 3-O-glucuronide involves specific enzymatic processes. A study by Piazzon et al. (2012) focused on the synthesis of various metabolites of caffeic acid, including caffeic acid 3-O-glucuronide. They synthesized and tested its antioxidant activity, finding that it retains strong antioxidant properties (Piazzon et al., 2012).

Molecular Structure Analysis

The molecular structure of caffeic acid 3-O-glucuronide is characterized by the presence of glucuronic acid attached to caffeic acid. This structure plays a critical role in its biological activity and solubility. Eng-Kiat Lim et al. (2003) described a glucosyltransferase that specifically modifies the 3-hydroxyl group of caffeic acid, which is crucial for its molecular structure (Lim et al., 2003).

Chemical Reactions and Properties

Caffeic acid 3-O-glucuronide undergoes various chemical reactions due to its phenolic nature. Kader et al. (1999) explored the interaction between caffeic acid o-quinone and other compounds, revealing insights into its chemical reactivity and the formation of complex products (Kader et al., 1999).

Physical Properties Analysis

Physical properties such as solubility, stability, and molecular weight are crucial for understanding the behavior of caffeic acid 3-O-glucuronide. Nam et al. (2017) synthesized a caffeic acid glucoside and analyzed its physical properties like water solubility and resistance to browning, indicating its potential as a functional component in various applications (Nam et al., 2017).

Scientific Research Applications

  • Extraction from Coriandrum sativum (Coriander)

    • Field : Food Science and Technology
    • Application : Caffeic acid is a major compound in the extracts of aerial parts of coriander .
    • Method : An ultrasound-assisted extraction method was developed for the determination of phenolic compounds in the aerial parts of coriander using the level of caffeic acid as the target response . The working variables evaluated were: methanol level in the extraction solvent, temperature, sonication time, and liquid-to-solvent ratio .
    • Results : It was found that the methanol concentration is the most significant factor that influences the recovery of caffeic acid . The optimal extraction conditions were: 10 min as the extraction time, 70 °C as the temperature, 50% for methanol in water as the solvent, and 6.51 mL of solvent per gram of sample .
  • Bioactive Constituents in Food

    • Field : Nutrition and Food Science
    • Application : Caffeic acid is considered an important contributor to the bioactivities of coffee .
    • Method : The bioavailability and metabolism of caffeic acid have been studied due to its abundance in foods, especially in coffee .
    • Results : Numerous scientific evidences exhibit that caffeic acid renders a number of diverse biological activities including antioxidant, antimicrobial, anti-inflammatory, antiviral, anti-carcinogenicity, and antiaging effects .
  • Cancer Signaling

    • Field : Pharmacology
    • Application : Caffeic acid (CA) has been found to have potential therapeutic implications in cancer signaling .
    • Method : The anti-tumor action of CA is attributed to its pro-oxidant and anti-oxidant properties . CA’s mechanism of action involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 .
    • Results : CA and its derivatives have been reported to exhibit anti-carcinogenic properties against many cancer types .
  • Antioxidant Agent

    • Field : Biomedicine
    • Application : Caffeic acid 3-O-b-D-glucuronide, a highly acclaimed biomedicine in the field, showcases remarkable capabilities as an antioxidant agent .
    • Method : It is used to combat ailments linked to oxidative stress .
    • Results : Effective in combating ailments linked to oxidative stress .
  • Inhibition of Viral Growth

    • Field : Virology
    • Application : Caffeic acid 3-O-b-D-glucuronide (3BGA) has been shown to inhibit the growth of viruses, including influenza virus .
    • Method : The exact method of application or experimental procedures are not specified .
    • Results : Effective inhibition of the growth of viruses, including influenza virus .
  • Neuroprotection
    • Field : Neuroscience
    • Application : Caffeic acid has been found to have potential therapeutic implications in neuroprotection .
    • Method : The neuroprotective action of caffeic acid is attributed to its antioxidant properties . Caffeic acid’s mechanism of action involves preventing reactive oxygen species formation, which can damage neurons .
    • Results : Caffeic acid and its derivatives have been reported to exhibit neuroprotective properties against many neurodegenerative diseases .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOMSDFTZKNUHY-ZYZFHZPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648958
Record name 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeic acid 3-O-glucuronide

CAS RN

1093679-73-2
Record name 5-[(1E)-2-Carboxyethenyl]-2-hydroxyphenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093679-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caffeic acid 3-O-glucuronide
Reactant of Route 2
Caffeic acid 3-O-glucuronide
Reactant of Route 3
Caffeic acid 3-O-glucuronide
Reactant of Route 4
Caffeic acid 3-O-glucuronide
Reactant of Route 5
Caffeic acid 3-O-glucuronide
Reactant of Route 6
Caffeic acid 3-O-glucuronide

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